

# **TP-021** chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | TP-021  |           |
| Cat. No.:            | B605976 | Get Quote |

An in-depth analysis of the identifier "**TP-021**" reveals that it does not correspond to a single, uniquely identifiable chemical entity in publicly available scientific and medical literature. The designation appears in various contexts, each referring to a different therapeutic agent or research compound. This ambiguity makes it impossible to provide a singular, comprehensive technical guide on the "core" of "**TP-021**" without further clarification.

### **Potential Candidates for "TP-021"**

Several distinct investigational drugs and clinical trials are associated with similar identifiers, highlighting the need for more specific information to fulfill the user's request. These include:

- T-021: A preclinical drug candidate being developed by Model Medicines, Inc. for the treatment of neoplasms[1].
- PNOC021: The designation for a Phase I clinical trial evaluating the combination of two
  existing drugs, trametinib and everolimus, in pediatric and young adult patients with recurrent
  gliomas[2].
- KEYNOTE-021 (MK-3475-021): A clinical trial for pembrolizumab, an immunotherapy agent, in combination with chemotherapy for non-small cell lung cancer[3].
- VT1021: A cyclic pentapeptide under investigation in Phase 1/2 clinical trials for the treatment of advanced solid tumors[4].
- Nuvisertib (TP-3654): An investigational PIM1 kinase inhibitor being studied for the treatment of relapsed or refractory myelofibrosis[5].



• TP Chemotherapy Regimen: In some clinical studies, "TP" refers to a combination of chemotherapeutic agents, such as paclitaxel and cisplatin, used in conjunction with other drugs like toripalimab[6].

# **Request for Clarification**

To provide an accurate and relevant technical guide, please specify which "**TP-021**" is of interest. Helpful information would include:

- The therapeutic area (e.g., oncology, neurology).
- The class of the compound (e.g., small molecule, peptide, monoclonal antibody).
- The name of the sponsoring company or research institution.
- Any associated CAS number, IUPAC name, or other chemical identifiers.

Upon receiving more specific details, a comprehensive technical guide on the chemical structure, properties, experimental protocols, and signaling pathways of the correct "**TP-021**" can be developed.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. T-021 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. pnoc.us [pnoc.us]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sumitomo Pharma America Presents New Investigational Data on Enzomenib and Nuvisertib at the 2025 American Society of Hematology Annual Meeting and Exposition [prnewswire.com]



- 6. Toripalimab Presents Long-Term Survival Benefits as 1st-line Treatment for Advanced Nasopharyngeal Carcinoma and Esophageal Squamous Cell Carcinoma Patients -BioSpace [biospace.com]
- To cite this document: BenchChem. [TP-021 chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605976#tp-021-chemical-structure-and-properties]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com